Cas no 87875-48-7 (4-Hydroxy-4-(nitromethyl)cyclohexanone)

4-Hydroxy-4-(nitromethyl)cyclohexanone structure
87875-48-7 structure
商品名:4-Hydroxy-4-(nitromethyl)cyclohexanone
CAS番号:87875-48-7
MF:C7H11NO4
メガワット:173.16654
MDL:MFCD12828249
CID:1023718
PubChem ID:13201975

4-Hydroxy-4-(nitromethyl)cyclohexanone 化学的及び物理的性質

名前と識別子

    • 4-Hydroxy-4-(nitromethyl)cyclohexanone
    • 4-hydroxy-4-(nitromethyl)cyclohexan-1-one
    • C7H11NO4
    • 4-(Hydroxy-4-nitromethyl)-cyclohexanone
    • AKOS006334746
    • AMY36592
    • J-515490
    • 87875-48-7
    • 4-chloro-2,5-dimethylbutyrophenone
    • DTXSID40527064
    • 4-hydroxy-4-(nitromethyl)-cyclohexanone
    • FT-0682194
    • DB-077127
    • MDL: MFCD12828249
    • インチ: InChI=1S/C7H11NO4/c9-6-1-3-7(10,4-2-6)5-8(11)12/h10H,1-5H2
    • InChIKey: XGETZEUSOSEUDY-UHFFFAOYSA-N
    • ほほえんだ: C1CC(CCC1=O)(C[N+](=O)[O-])O

計算された属性

  • せいみつぶんしりょう: 173.06900
  • どういたいしつりょう: 173.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.31
  • ふってん: 354.546°C at 760 mmHg
  • フラッシュポイント: 160.792°C
  • 屈折率: 1.517
  • PSA: 83.12000
  • LogP: 0.66050

4-Hydroxy-4-(nitromethyl)cyclohexanone セキュリティ情報

  • 危険レベル:IRRITANT

4-Hydroxy-4-(nitromethyl)cyclohexanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4-Hydroxy-4-(nitromethyl)cyclohexanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0992964-5g
4-hydroxy-4-(nitromethyl)-cyclohexanone
87875-48-7 95%
5g
$2000 2025-02-28
eNovation Chemicals LLC
Y0992964-5g
4-hydroxy-4-(nitromethyl)-cyclohexanone
87875-48-7 95%
5g
$2000 2024-08-02
eNovation Chemicals LLC
Y0992964-5g
4-hydroxy-4-(nitromethyl)-cyclohexanone
87875-48-7 95%
5g
$2000 2025-02-25

4-Hydroxy-4-(nitromethyl)cyclohexanone 関連文献

4-Hydroxy-4-(nitromethyl)cyclohexanoneに関する追加情報

Chemical Profile of 4-Hydroxy-4-(nitromethyl)cyclohexanone (CAS No. 87875-48-7)

4-Hydroxy-4-(nitromethyl)cyclohexanone, identified by its Chemical Abstracts Service (CAS) number 87875-48-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by a cyclohexane core functionalized with both a hydroxyl and a nitromethyl group, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development.

The structural motif of 4-Hydroxy-4-(nitromethyl)cyclohexanone positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl (-OH) and a nitromethyl (-NO₂) group on the cyclohexane ring introduces multiple sites for chemical modification, making it a promising candidate for further functionalization. This dual functionality allows for diverse synthetic pathways, including nucleophilic addition, condensation reactions, and oxidation-reduction processes, which are pivotal in constructing intricate molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in cyclohexanone derivatives due to their structural similarity to natural products and biological active compounds. The hydroxyl group in 4-Hydroxy-4-(nitromethyl)cyclohexanone can participate in hydrogen bonding interactions, enhancing its solubility and bioavailability when incorporated into larger molecules. Additionally, the nitromethyl group serves as a versatile handle for further chemical transformations, such as reduction to an amine or displacement reactions that introduce new functional groups.

One of the most compelling aspects of 4-Hydroxy-4-(nitromethyl)cyclohexanone is its potential role in the synthesis of pharmacologically active agents. Researchers have been exploring its utility in developing novel therapeutic compounds targeting various diseases. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic disorders and inflammation. The ability to modify both functional groups allows chemists to fine-tune the properties of these derivatives, optimizing their biological activity and pharmacokinetic profiles.

The synthesis of 4-Hydroxy-4-(nitromethyl)cyclohexanone typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nitration followed by reduction and subsequent functionalization at the hydroxyl position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling higher yields and purer products. These advancements are crucial for large-scale production and further research applications.

In academic research, 4-Hydroxy-4-(nitromethyl)cyclohexanone has been employed as a building block in the development of novel materials with unique properties. Its ability to undergo polymerization or form coordination complexes with metal ions makes it an attractive candidate for applications in polymer science and material chemistry. For example, researchers have investigated its use in creating metal-organic frameworks (MOFs) or polymers with enhanced mechanical strength and thermal stability.

The pharmacological potential of 4-Hydroxy-4-(nitromethyl)cyclohexanone has also been explored in preclinical studies. Researchers have synthesized several analogs of this compound and evaluated their biological activity using cell-based assays and animal models. Some derivatives have demonstrated promising results in inhibiting key enzymes such as kinases and proteases, which are implicated in cancer progression and other diseases. These findings highlight the compound's significance as a scaffold for drug discovery efforts.

The chemical reactivity of 4-Hydroxy-4-(nitromethyl)cyclohexanone is further enhanced by its ability to participate in enantioselective reactions under certain conditions. The cyclohexane ring can exist in either an equatorial or axial configuration, influencing the reactivity of the substituents attached to it. By controlling reaction conditions such as temperature, solvent choice, and catalyst systems, chemists can selectively produce enantiomerically pure forms of this compound or its derivatives. This is particularly important in pharmaceutical applications where enantiomeric purity can significantly impact biological activity.

Recent advancements in computational chemistry have also contributed to our understanding of 4-Hydroxy-4-(nitromethyl)cyclohexanone's behavior under various conditions. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level, aiding rational drug design efforts. These computational approaches complement experimental work by predicting reaction outcomes and optimizing synthetic strategies before costly laboratory trials.

The industrial significance of 4-Hydroxy-4-(nitromethyl)cyclohexanone extends beyond academic research into commercial applications. Its use as an intermediate in fine chemical synthesis has been adopted by several pharmaceutical companies for producing active pharmaceutical ingredients (APIs). The scalability of its synthesis methods ensures that sufficient quantities can be produced to meet market demands while maintaining high quality standards.

In conclusion, 4-Hydroxy-4-(nitromethyl)cyclohexanone (CAS No. 87875-48-7) is a multifaceted compound with broad utility across organic chemistry research, pharmaceutical development, material science,and industrial applications. Its unique structural features enable diverse chemical transformations, making it invaluable for constructing complex molecules with potential therapeutic benefits, novel materials,and advanced chemical systems.

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